molecular formula C12H19N3O B1470431 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol CAS No. 2098089-87-1

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B1470431
CAS No.: 2098089-87-1
M. Wt: 221.3 g/mol
InChI Key: ZTCAQROYDAEHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a chemical compound with a unique structure that combines a cyclobutyl group, a piperidinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction. This step often involves the use of cyclobutene and a suitable catalyst to facilitate the reaction.

    Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through a nucleophilic substitution reaction. Piperidine can react with an appropriate leaving group on the pyrazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or piperidines.

Scientific Research Applications

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine
  • 3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

Uniqueness

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidinyl group and the presence of the hydroxyl group on the pyrazole ring contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

5-cyclobutyl-2-piperidin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-8-11(9-2-1-3-9)14-15(12)10-4-6-13-7-5-10/h8-10,13-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCAQROYDAEHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 3
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 4
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 5
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Reactant of Route 6
3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.